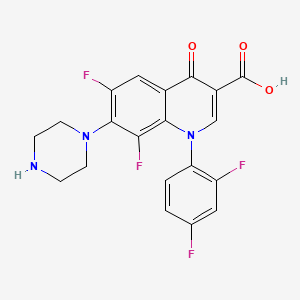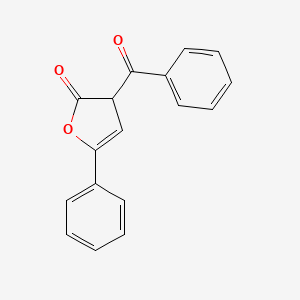
2-Methyl-1,2-oxazolidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylisoxazolidin-5-one is a heterocyclic organic compound that belongs to the class of isoxazolidinones. It is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylisoxazolidin-5-one can be achieved through several methods. One common approach involves the cyclization of β-hydroxyamines with carbonyl compounds. For example, the reaction of 2-methyl-3-hydroxypropylamine with formaldehyde under acidic conditions can yield 2-Methylisoxazolidin-5-one. Another method involves the use of nitrile oxides in a [3+2] cycloaddition reaction with alkenes, which can produce isoxazolidinones under mild conditions .
Industrial Production Methods
Industrial production of 2-Methylisoxazolidin-5-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and solvents are carefully selected to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylisoxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazolidinones, amino alcohols, and other heterocyclic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Methylisoxazolidin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Its derivatives have shown potential as therapeutic agents for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylisoxazolidin-5-one involves its interaction with specific molecular targets and pathways. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Isoxazoles: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Oxazolidinones: These compounds are structurally related but have different substituents on the ring.
Pyrrolidines: These compounds have a similar ring structure but lack the oxygen atom.
Uniqueness
2-Methylisoxazolidin-5-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse products makes it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
86933-60-0 |
|---|---|
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
2-methyl-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C4H7NO2/c1-5-3-2-4(6)7-5/h2-3H2,1H3 |
Clave InChI |
MBDOGECFUWXZLU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)

![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)
![4-((2-chlorobenzyl)thio)-1H-imidazo[4,5-d]pyridazine-7-thiol](/img/structure/B12916373.png)







